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For Researchers, Scientists, and Drug Development
Professionals
The Cetyltrimethylammonium Bromide (CTAB) protocol is a widely adopted and robust method

for extracting high-quality genomic DNA from plant tissues.[1][2][3] This method is particularly

effective for plants containing high levels of polysaccharides and polyphenols, which can

interfere with downstream molecular applications.[4][5] The protocol utilizes the cationic

detergent CTAB to lyse cells, denature proteins, and precipitate polysaccharides.[6][7]

Subsequent purification steps involving organic solvents and alcohol precipitation yield DNA

suitable for a variety of applications, including PCR, sequencing, and genomic library

construction.[3][6]

Quantitative Data Summary
The following tables summarize key quantitative parameters of the standard CTAB protocol.

These values can be optimized depending on the specific plant species and tissue type.

Table 1: CTAB Extraction Buffer Composition
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Reagent Concentration Function

CTAB

(Cetyltrimethylammonium

Bromide)

2-4% (w/v)[8][9]

Cationic detergent that lyses

cell membranes and forms

complexes with

polysaccharides, aiding in their

removal.[7]

Tris-HCl (pH 8.0) 100 mM[8][9]
Buffering agent to maintain a

stable pH for DNA integrity.[7]

NaCl 1.4 M[1][8][9]
Helps to remove proteins and

polysaccharides.[7]

EDTA

(Ethylenediaminetetraacetic

acid)

20 mM[8][9]

Chelates divalent cations (e.g.,

Mg2+) that are cofactors for

DNases, thereby protecting the

DNA from degradation.[1]

β-mercaptoethanol 0.2-0.5% (v/v)[1]

A strong reducing agent that

helps to denature proteins and

inhibit polyphenol oxidase

activity.[10]

Polyvinylpyrrolidone (PVP) 1-2% (w/v)

Binds to polyphenolic

compounds, preventing them

from interacting with and

damaging the DNA.[4]

Table 2: Key Experimental Parameters

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 10 Tech Support

https://www.protocols.io/view/optimized-ctab-dna-extraction-for-different-tissue-14egn9y8pl5d/v1
https://www.protocols.io/en/view/optimized-ctab-dna-extraction-for-different-tissue-14egn9y8pl5d/v1
https://www.labitems.co.in/blogs/post/DNA-isolation-from-plants
https://www.protocols.io/view/optimized-ctab-dna-extraction-for-different-tissue-14egn9y8pl5d/v1
https://www.protocols.io/en/view/optimized-ctab-dna-extraction-for-different-tissue-14egn9y8pl5d/v1
https://www.labitems.co.in/blogs/post/DNA-isolation-from-plants
https://pmc.ncbi.nlm.nih.gov/articles/PMC10278931/
https://www.protocols.io/view/optimized-ctab-dna-extraction-for-different-tissue-14egn9y8pl5d/v1
https://www.protocols.io/en/view/optimized-ctab-dna-extraction-for-different-tissue-14egn9y8pl5d/v1
https://www.labitems.co.in/blogs/post/DNA-isolation-from-plants
https://www.protocols.io/view/optimized-ctab-dna-extraction-for-different-tissue-14egn9y8pl5d/v1
https://www.protocols.io/en/view/optimized-ctab-dna-extraction-for-different-tissue-14egn9y8pl5d/v1
https://pmc.ncbi.nlm.nih.gov/articles/PMC10278931/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10278931/
https://www.protocols.io/view/ctab-chloroform-isoamyl-alcohol-dna-extraction-pro-cxhexj3e.pdf
https://opsdiagnostics.com/notes/protocols/ctab_protocol_for_plants.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b091573?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Step Parameter Value/Range Notes

Tissue

Homogenization
Starting Material 100 mg - 1 g[8][11]

Fresh, young leaf

tissue is preferred.

Freeze-drying can

also be used.[4]

Lysis Incubation Temperature 60-65°C[8][9]

Facilitates cell lysis

and enzyme

inactivation.

Duration 30-60 minutes[4][8][9]

Longer incubation

may be needed for

tougher tissues.

Purification
Chloroform:Isoamyl

Alcohol Ratio
24:1 (v/v)[8][9]

Isoamyl alcohol is an

anti-foaming agent.

DNA Precipitation Isopropanol Volume 0.6-0.7 volumes[4]

Cold isopropanol is

used to precipitate the

DNA.

Incubation

Temperature
-20°C[4]

Enhances DNA

precipitation.

Incubation Duration
15 minutes to

overnight[4][12]

Longer incubation can

increase yield but may

also co-precipitate

more contaminants.

DNA Washing Ethanol Concentration 70% (v/v)[4][6]

Removes residual

salts and other

impurities from the

DNA pellet.

DNA Solubilization Elution Buffer

TE Buffer or

Nuclease-free

water[4][12]

TE buffer helps to

protect the DNA

during long-term

storage.

Table 3: Expected DNA Yield and Purity
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Plant Type
Expected DNA
Yield (ng/µL)

A260/A280 Ratio A260/A230 Ratio

Green Seaweeds 24.1 - 50.1[13] ~1.8[13] ~2.1[13]

Banana (G9) 111.7 - 151.7[14] 1.8 - 2.0[14] Not Specified

Banana (Malbhog) 30.3 - 37.9[14] 0.8 - 1.44[14] Not Specified

Various Plant Species
Highly variable, up to

800[15]
1.8 - 2.0 (optimal)[15] >1.8 (desirable)

Note: DNA yield and purity are highly dependent on the plant species, tissue age, and the

presence of secondary metabolites.[1] An A260/A280 ratio of ~1.8 is generally considered pure

DNA, while the A260/A230 ratio, ideally between 1.8 and 2.2, indicates the absence of

polysaccharide and polyphenol contamination.

Experimental Protocol: Standard CTAB DNA
Extraction
This protocol is a generalized procedure and may require optimization for specific plant

species.

1. Materials and Reagents:

Plant tissue (fresh, frozen, or freeze-dried)

Liquid nitrogen

Mortar and pestle

CTAB Extraction Buffer (see Table 1)

Chloroform:Isoamyl alcohol (24:1, v/v)

Isopropanol (ice-cold)

70% Ethanol (ice-cold)
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TE (Tris-EDTA) buffer or nuclease-free water

Microcentrifuge tubes (1.5 mL or 2 mL)

Water bath or heating block

Microcentrifuge

Pipettes and sterile tips

2. Procedure:

Tissue Preparation:

Weigh approximately 100 mg of fresh or frozen plant tissue.[8]

Freeze the tissue with liquid nitrogen in a pre-chilled mortar and pestle.

Grind the tissue to a fine powder.[3][6] This step is critical for efficient cell lysis.[3]

Cell Lysis:

Transfer the powdered tissue to a 2 mL microcentrifuge tube.

Add 1 mL of pre-warmed (65°C) CTAB Extraction Buffer.

Vortex thoroughly to mix.

Incubate the mixture at 65°C for 60 minutes in a water bath or heating block.[8][9] Invert

the tube every 15-20 minutes to ensure proper mixing.

Purification:

After incubation, allow the tube to cool to room temperature.

Add an equal volume (1 mL) of chloroform:isoamyl alcohol (24:1).[8][9]

Mix by inverting the tube for 5-10 minutes to form an emulsion.
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Centrifuge at 12,000 x g for 10 minutes at room temperature.[8]

The mixture will separate into three phases: an upper aqueous phase (containing DNA), a

middle interface with cellular debris, and a lower organic phase.[3][6]

Carefully transfer the upper aqueous phase to a new, clean microcentrifuge tube, avoiding

the interface and organic layer.[16]

DNA Precipitation:

Add 0.7 volumes (e.g., 700 µL for every 1 mL of aqueous phase) of ice-cold isopropanol to

the transferred aqueous phase.[4]

Mix gently by inverting the tube several times. A white, stringy precipitate of DNA should

become visible.

Incubate at -20°C for at least 30 minutes to enhance precipitation.[4]

Centrifuge at 12,000 x g for 10 minutes to pellet the DNA.

DNA Washing:

Carefully decant the supernatant without disturbing the DNA pellet.

Add 1 mL of ice-cold 70% ethanol to wash the pellet.[4][6] This step removes residual salts

and other impurities.

Centrifuge at 10,000 x g for 5 minutes.

Carefully decant the ethanol. Repeat the wash step if necessary.

Air-dry the pellet for 10-15 minutes to remove any remaining ethanol. Do not over-dry the

pellet, as this can make it difficult to dissolve.

DNA Solubilization:

Resuspend the DNA pellet in 50-100 µL of TE buffer or nuclease-free water.

Incubate at 55-65°C for 10 minutes to aid in dissolution.
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Store the DNA at -20°C for long-term use.

Optional RNase Treatment:

If RNA contamination is a concern, add RNase A (10 mg/mL) to the final DNA solution to a

final concentration of 10 µg/mL and incubate at 37°C for 30 minutes.[4]

Visual Workflow
The following diagram illustrates the key steps in the CTAB DNA extraction protocol.
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Caption: Workflow of the CTAB DNA Extraction Protocol.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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